molecular formula C5H5NO3S B1333204 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide CAS No. 61308-98-3

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B1333204
CAS No.: 61308-98-3
M. Wt: 159.17 g/mol
InChI Key: VKJXCKZNXWROIV-UHFFFAOYSA-N
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Description

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C5H5NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an isocyanate group and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide typically involves the reaction of 2,3-dihydrothiophene 1,1-dioxide with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Ureas and Carbamates: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Sulfides: Resulting from reduction reactions.

Scientific Research Applications

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. The sulfone group may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Isothiocyanato-2,3-dihydrothiophene 1,1-dioxide: Similar structure but with an isothiocyanate group instead of an isocyanate group.

    2,3-Dihydrothiophene 1,1-dioxide: Lacks the isocyanate group, making it less reactive in certain types of chemical reactions.

Uniqueness

3-Isocyanato-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both an isocyanate group and a sulfone group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3-isocyanato-2,3-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-4-6-5-1-2-10(8,9)3-5/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJXCKZNXWROIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378192
Record name 3-isocyanato-2,3-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61308-98-3
Record name 3-isocyanato-2,3-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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